Methyl 3-(2,6-dichlorophenyl)-3-oxopropanoate
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Overview
Description
Methyl 3-(2,6-dichlorophenyl)-3-oxopropanoate is an organic compound with a molecular formula of C10H8Cl2O3. This compound is characterized by the presence of a dichlorophenyl group attached to a propanoate moiety. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2,6-dichlorophenyl)-3-oxopropanoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-(2,6-dichlorophenyl)-3-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,6-dichlorophenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: 3-(2,6-dichlorophenyl)-3-oxopropanoic acid.
Reduction: 3-(2,6-dichlorophenyl)-3-hydroxypropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2,6-dichlorophenyl)-3-oxopropanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(2,6-dichlorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The dichlorophenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate
- Methyl 3-(2,5-dichlorophenyl)-3-oxopropanoate
- Methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate
Uniqueness
Methyl 3-(2,6-dichlorophenyl)-3-oxopropanoate is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other dichlorophenyl derivatives.
Properties
Molecular Formula |
C10H8Cl2O3 |
---|---|
Molecular Weight |
247.07 g/mol |
IUPAC Name |
methyl 3-(2,6-dichlorophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C10H8Cl2O3/c1-15-9(14)5-8(13)10-6(11)3-2-4-7(10)12/h2-4H,5H2,1H3 |
InChI Key |
HVGQNHJQTCXJDS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
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